2-[(azetidin-3-yl)(methyl)amino]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(azetidin-3-yl)(methyl)amino]acetic acid hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Used as a catalyst in the Horner–Wadsworth–Emmons reaction.
NH-Heterocycles: Used in the aza-Michael addition to form the target azetidine derivatives.
Major Products
The major products formed from these reactions are typically functionalized azetidine derivatives, which can be further modified for various applications .
Scientific Research Applications
2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active molecules.
Biological Studies: The compound is used in studies to understand the biological activities of azetidine-containing molecules.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(azetidin-3-yl)(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways . detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle with a five-membered ring.
Piperidine: A six-membered nitrogen-containing heterocycle.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride is unique due to its four-membered azetidine ring, which imparts significant ring strain and unique reactivity compared to larger heterocycles . This makes it a valuable scaffold in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
2138095-44-8 |
---|---|
Molecular Formula |
C6H13ClN2O2 |
Molecular Weight |
180.6 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.